molecular formula C20H21ClN4O2S B2794705 N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide CAS No. 1448034-63-6

N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

Cat. No. B2794705
M. Wt: 416.92
InChI Key: NSNJCIWVBNLJQN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O2S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity
A substantial body of research has focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, primarily to evaluate their potential as antibacterial agents. In one study, compounds synthesized using a series of steps involving ethyl piperidin-4-carboxylate were tested against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. The study found that compound 8g, with a 2-methylphenyl group, showed significant antibacterial activity, indicating the potential of such compounds in treating bacterial infections. This suggests that the specific chemical structure under investigation may have similar applications due to its structural similarities, particularly its incorporation of the 1,3,4-oxadiazole moiety and acetamide functionality (Iqbal et al., 2017).

Antimicrobial Applications
Derivatives of 1,3,4-oxadiazole, including those similar to the specified compound, have been synthesized and tested for antimicrobial properties. These compounds, characterized by their N-substitution patterns and the presence of a piperidin-4-yl moiety, demonstrated moderate to significant activity against both gram-negative and gram-positive bacteria. The structure-activity relationship (SAR) analysis suggests that the antimicrobial efficacy of these compounds can be attributed to the presence of the 1,3,4-oxadiazole ring, which is a common feature in the target compound, indicating its potential in antimicrobial drug development (Khalid et al., 2016).

Synthesis and Characterization of Derivatives
The synthesis and pharmacological evaluation of various 1,3,4-oxadiazole and acetamide derivatives have been explored in detail, focusing on their antibacterial and anti-enzymatic potentials. These studies involve the synthesis of compounds with multifunctional moieties, followed by their structural elucidation through spectroscopic techniques. Such research underscores the versatile synthetic routes applicable to the target compound, potentially enabling the exploration of its biological activities and therapeutic applications. These efforts highlight the compound's relevance in the context of medicinal chemistry, particularly in the discovery of new antibacterial agents (Nafeesa et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2S/c1-13-2-3-16(10-17(13)21)22-18(26)11-25-7-4-14(5-8-25)19-23-24-20(27-19)15-6-9-28-12-15/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNJCIWVBNLJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide

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